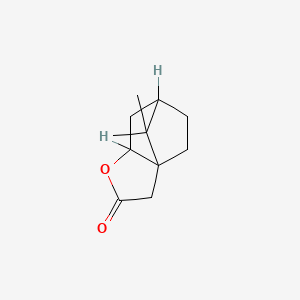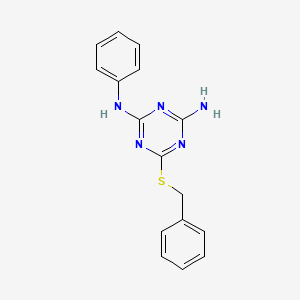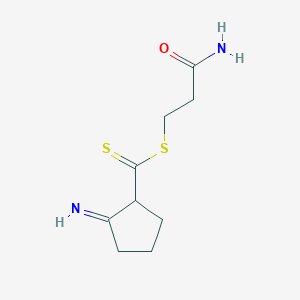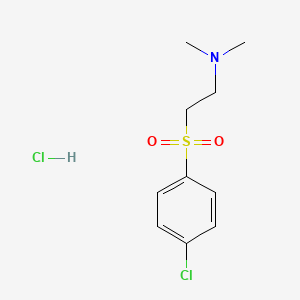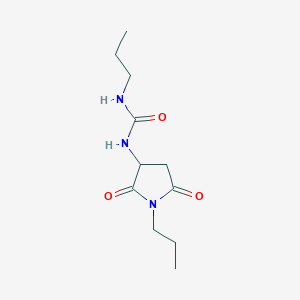
N-(2,5-Dioxo-1-propylpyrrolidin-3-yl)-N'-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with propyl groups and urea functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea typically involves the reaction of a pyrrolidine derivative with a urea derivative under specific conditions. One common method involves the use of propylamine and a suitable pyrrolidine precursor, followed by the introduction of urea functionalities through a series of condensation reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism by which 3-(2,5-dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
1-Propyl-1H-pyrrole-2,5-dione: This compound shares a similar pyrrolidine structure but lacks the urea functionalities.
N-(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)acetamide: Another related compound with a phenyl group instead of a propyl group.
Uniqueness
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea is unique due to its specific substitution pattern and the presence of both propyl and urea groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
77693-14-2 |
|---|---|
分子式 |
C11H19N3O3 |
分子量 |
241.29 g/mol |
IUPAC 名称 |
1-(2,5-dioxo-1-propylpyrrolidin-3-yl)-3-propylurea |
InChI |
InChI=1S/C11H19N3O3/c1-3-5-12-11(17)13-8-7-9(15)14(6-4-2)10(8)16/h8H,3-7H2,1-2H3,(H2,12,13,17) |
InChI 键 |
GRUMXEMKRGZFGF-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1CC(=O)N(C1=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


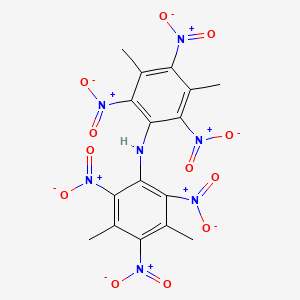
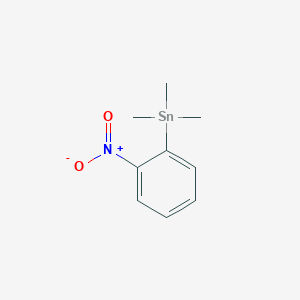
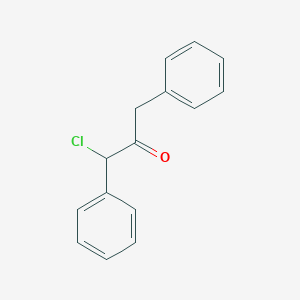

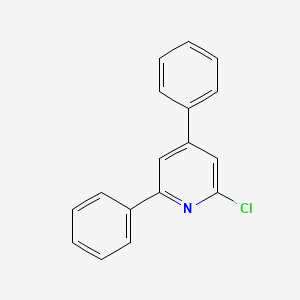
![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
